![molecular formula C15H10BrN3O2 B4427757 5-bromo-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4427757.png)
5-bromo-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Overview
Description
Synthesis Analysis
The synthesis of spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione derivatives has been explored through various methods. An efficient, one-pot synthesis approach involves the reaction of isatin, 5-amino-1H-tetrazole, and 5,5-dimethylcyclohexane-1,3-dione catalyzed by a superacid in aqueous medium, providing a simple procedure with high yield under mild conditions that is environmentally friendly (Dai, Qi, & Qian, 2013). Another method utilizes Bronsted acidic ionic liquid for the synthesis from isatoic anhydride, aromatic amines, and isatin derivatives, highlighting the process's high yield, short reaction time, and ease of purification (Kefayati, Vazifeh, & Kazemi-Rad, 2013).
Molecular Structure Analysis
The molecular structure of 5-bromo-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione derivatives has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and MS spectra, which provide detailed information about the compound's framework and substitution patterns. X-ray diffraction analysis has confirmed the spirocyclic nature of these compounds, showcasing their unique structural features (Hu, Wang, Chen, & Shi, 2011).
Chemical Reactions and Properties
Spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione and its derivatives participate in various chemical reactions, including condensation, cyclization, and rearrangement processes, leading to a wide array of structurally diverse compounds. These reactions are often catalyzed by acids, bases, or metal catalysts and can occur under green chemistry conditions, such as in water or using environmentally benign solvents (Chen & Shi, 2011).
Physical Properties Analysis
The physical properties of these compounds, including their melting points, solubility in various solvents, and crystalline forms, are critical for their handling and application in further chemical synthesis or potential industrial applications. These properties are determined through experimental measurements and contribute to understanding the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific transformations, are essential for the compound's application in synthesis and potential pharmaceutical applications. The fluorescent properties of some derivatives make them suitable for applications in materials science as sensors or in imaging (Mane & Pore, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “5-bromo-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione” and similar compounds could involve exploring their potential biological activities and developing more efficient synthesis methods . The use of renewable building blocks and energy-efficient resources is of particular interest for the development of sustainable organic processes .
properties
IUPAC Name |
5'-bromospiro[1,3-dihydroquinazoline-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-8-5-6-12-10(7-8)15(14(21)17-12)18-11-4-2-1-3-9(11)13(20)19-15/h1-7,18H,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHUWLSODSAVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3(N2)C4=C(C=CC(=C4)Br)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



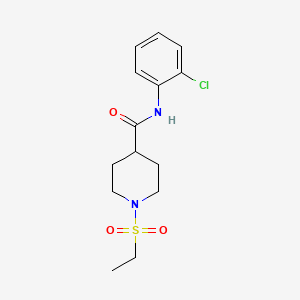
![1-(2-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4427683.png)
![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4427685.png)

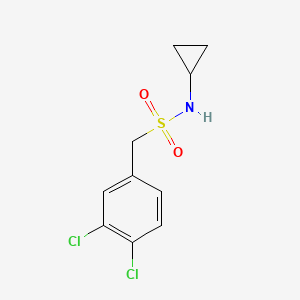
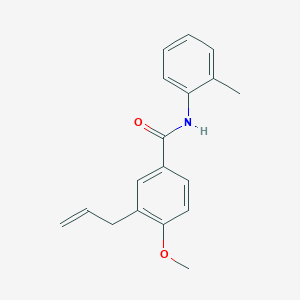
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4427726.png)
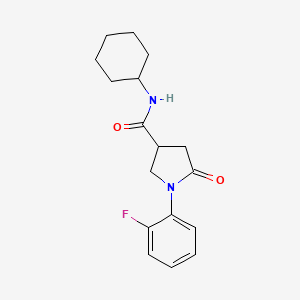
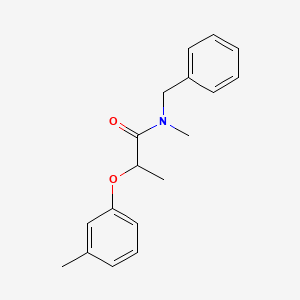
![3-(5-{2-[(2-methyl-2-propen-1-yl)thio]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4427745.png)
![9-(2-furylmethyl)-1-methyl-3-[2-(1-piperidinyl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4427753.png)
![4-methyl-1-[4-(2-propyn-1-yloxy)benzoyl]piperidine](/img/structure/B4427764.png)
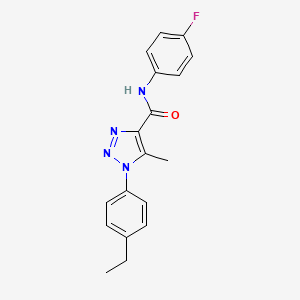
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4427768.png)